(S)-1-Benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine is a chemical compound with significant interest in medicinal chemistry. It is classified as a pyrrolidine derivative, which is a five-membered nitrogen-containing heterocycle. The compound has the following characteristics:
The compound is recognized for its potential therapeutic applications and is included in the European Inventory of Existing Commercial Chemical Substances, indicating its historical presence in the market since before 1981 .
The synthesis of (S)-1-benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine involves several steps typical of organic synthesis pathways for pyrrolidine derivatives. While specific synthetic methods may vary, common approaches include:
These methods require careful control of reaction conditions to ensure high yields and selectivity for the desired stereochemistry .
The molecular structure of (S)-1-benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine can be described as follows:
Property | Value |
---|---|
IUPAC Name | (5S)-1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
InChI | InChI=1S/C16H18N2O3/c19-14... |
InChI Key | UAJWPUQWJOYSIT-ZDUSSCGKSA-N |
Isomeric SMILES | C1CCN(C1)C(=O)[C@@H]2CCC(=O)N2C(=O)C3=CC=CC=C3 |
The stereochemistry at the nitrogen atom is crucial for its biological activity, and the specific configuration must be maintained during synthesis to ensure efficacy .
(S)-1-benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine can undergo various chemical reactions typical of carbonyl compounds and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for research purposes .
The mechanism of action of (S)-1-benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine is not extensively documented but can be inferred based on its structural features:
Further research is needed to elucidate its precise mechanisms and biological targets .
The physical and chemical properties of (S)-1-benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine include:
Property | Value |
---|---|
Melting Point | Not specifically reported |
Boiling Point | Not specifically reported |
Density | Not specifically reported |
These properties are crucial for understanding how the compound behaves in various environments, influencing its application in scientific research .
(S)-1-benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine has potential applications in various scientific fields:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8